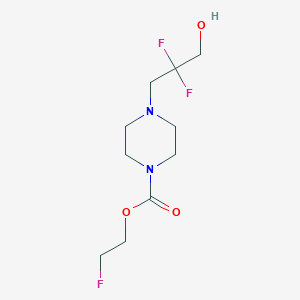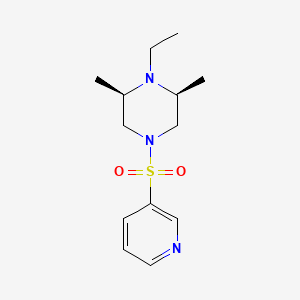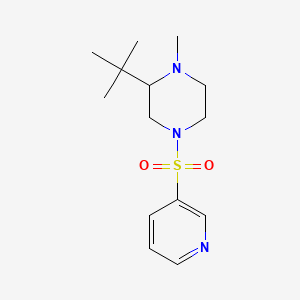![molecular formula C13H25ClN4O2S B6982937 5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982937.png)
5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide is a sophisticated chemical compound with a complex molecular structure, which boasts a diverse range of applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide typically involves several steps. A common synthetic route may start with the preparation of the pyrazole ring followed by the attachment of the chloro and sulfonamide groups. Reaction conditions such as temperature control, pH levels, and the use of specific catalysts or solvents are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods often leverage scalable processes to produce this compound in larger quantities. This could involve optimized reaction conditions, the use of continuous flow reactors, and stringent purification processes to ensure consistency and high quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminium hydride
Solvents: Depending on the reaction, solvents like methanol, ethanol, or dichloromethane are commonly used.
Major Products
The major products formed from these reactions vary, but commonly include oxidized or reduced versions of the original compound, or substituted products where the chloro group is replaced by another functional group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to act as a building block for more complex molecules.
Biology
Biologically, the compound might play a role in the study of enzymatic reactions or as an inhibitor in certain biochemical pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its interaction with biological targets might make it a candidate for drug development.
Industry
Industrially, this compound can be utilized in the production of advanced materials or as a catalyst in specific manufacturing processes.
Mecanismo De Acción
The mechanism by which 5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide exerts its effects largely depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity. The pathways involved could include inhibition or activation of biochemical cascades.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-(2S,3S)-1-dimethylamino-3-methylpentan-2-yl]pyrazole-4-sulfonamide
5-bromo-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide
5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-3-sulfonamide
Uniqueness
This compound stands out due to its specific structural configuration, which impacts its reactivity and interaction with other molecules. Its unique combination of functional groups and stereochemistry gives it distinct properties compared to similar compounds.
So, that’s 5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide for you. How are you finding the deep dive into this chemical?
Propiedades
IUPAC Name |
5-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN4O2S/c1-7-9(2)11(8-17(4)5)16-21(19,20)12-10(3)15-18(6)13(12)14/h9,11,16H,7-8H2,1-6H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCIOOJMBVKHP-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN(C)C)NS(=O)(=O)C1=C(N(N=C1C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN(C)C)NS(=O)(=O)C1=C(N(N=C1C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]ethanesulfonamide](/img/structure/B6982854.png)
![Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B6982858.png)
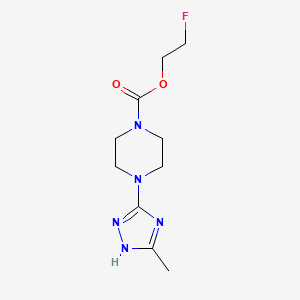
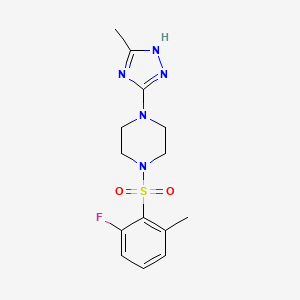
![2-(4-chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethanesulfonamide](/img/structure/B6982890.png)
![N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide](/img/structure/B6982906.png)
![1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol](/img/structure/B6982910.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6982914.png)
![5-chloro-N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982916.png)
![1-Ethyl-3-methyl-1-propan-2-yl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B6982923.png)

